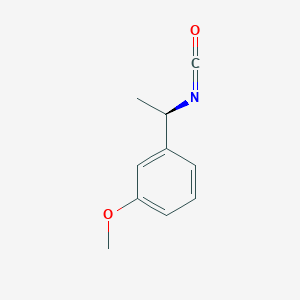

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate

Description

Significance of Chirality in Molecular Design and Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in molecular design. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. Consequently, the synthesis of single-enantiomer pharmaceuticals is of paramount importance to maximize therapeutic efficacy and minimize potential side effects.

Overview of Isocyanate Chemistry in Stereoselective Transformations

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. This group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. In the context of stereoselective transformations, chiral isocyanates serve as valuable reagents for the introduction of a stereocenter into a molecule. The reactions of chiral isocyanates with prochiral nucleophiles or the kinetic resolution of racemic nucleophiles are common strategies for the synthesis of enantiomerically enriched products.

Positionality of (R)-(+)-1-(3-Methoxyphenyl)ethyl Isocyanate within Chiral Building Blocks

This compound belongs to the family of chiral building blocks, which are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules. Its utility stems from the presence of a stereogenic center and a reactive isocyanate group. The methoxyphenyl group can also be a useful handle for further chemical modifications. This compound is particularly valuable as a chiral derivatizing agent and for the synthesis of chiral ureas and urethanes, which may themselves be final products or intermediates in the synthesis of more complex targets.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R)-1-isocyanatoethyl]-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCQMWZIOMQOP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R + 1 3 Methoxyphenyl Ethyl Isocyanate

Precursor Synthesis and Stereochemical Control

The synthesis of the chiral amine precursor is a crucial stage that dictates the enantiomeric purity of the final isocyanate product. Success at this stage hinges on the effective control of stereochemistry, which is primarily achieved through two distinct strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired enantiomer.

Synthesis of (R)-(+)-1-(3-Methoxyphenyl)ethylamine

(R)-(+)-1-(3-Methoxyphenyl)ethylamine serves as the key chiral building block for the target isocyanate. basf.com Its synthesis in an enantiomerically pure form is paramount.

One of the most established methods for obtaining a single enantiomer from a racemic mixture is through diastereomeric resolution. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. psu.edu

A notable application of this method for 1-(3-methoxyphenyl)ethylamine involves using an enantiomerically pure acid as the resolving agent. oup.com Specifically, enantiomerically pure mandelic acid has been demonstrated to be a highly effective resolving agent for this purpose. oup.com When racemic 1-(3-methoxyphenyl)ethylamine is treated with (R)-mandelic acid in methanol, the less-soluble diastereomeric salt, ((R)-1-(3-methoxyphenyl)ethylamine)·((R)-mandelic acid), crystallizes out of the solution. oup.com The initial crystallization can yield the salt in high diastereomeric excess. oup.com Subsequent recrystallization, for instance from 2-propanol, can further enhance the purity to yield the salt with 100% diastereomeric excess. oup.com Finally, treatment of the purified diastereomeric salt with a base liberates the enantiomerically pure (R)-(+)-1-(3-Methoxyphenyl)ethylamine. X-ray crystallography studies of the less-soluble salt have revealed that the high efficiency of this resolution is due to a well-ordered crystal packing, featuring a layered arrangement and helical columns formed by extensive hydrogen bonding between the amine and the mandelic acid molecules. oup.com

| Step | Solvent | Yield of Salt | Diastereomeric Excess (de) |

|---|---|---|---|

| First Crystallization | Methanol | 70% | 99% |

| Recrystallization | 2-Propanol | 97% | 100% |

Asymmetric reductive amination provides a more direct route to the chiral amine, avoiding the need to separate a racemic mixture. This method involves the reaction of a prochiral ketone, 3-methoxyacetophenone, with an amine source in the presence of a chiral catalyst or auxiliary, followed by reduction of the intermediate imine. wikipedia.org

| Component | Function | Example |

|---|---|---|

| Prochiral Ketone | Starting Material | 3-Methoxyacetophenone |

| Chiral Auxiliary | Stereocontrol Element | (R)-α-Methylbenzylamine |

| Reduction System | Reduces Imine Intermediate | Ti(OiPr)₄/Raney-Ni/H₂ |

| Deprotection Catalyst | Removes Auxiliary | Palladium on Carbon (Pd/C) |

Chiral Purity and Enantiomeric Excess Determination of Precursors

Accurately determining the chiral purity, or enantiomeric excess (ee), of the amine precursor is essential for quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely established and reliable technique for this analysis. mdpi.comuma.es

This method physically separates the two enantiomers, allowing for their individual quantification. mdpi.com The separation is achieved through differential interactions between the enantiomers and the chiral environment of the stationary phase. mdpi.com For amines similar to 1-(3-methoxyphenyl)ethylamine, polysaccharide-based CSPs, such as those found in DAICEL CHIRALPAK columns, are commonly used. doi.org The enantiomers are detected as they elute from the column, typically by a UV detector, and the enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. umn.edu Proper method development, including the choice of mobile phase and instrument parameters, is crucial for achieving accurate and reproducible results. umn.edu Other chiroptical methods, such as circular dichroism (CD), can also be employed, particularly in high-throughput screening applications. nih.gov

Isocyanate Functional Group Formation Reactions

Once the enantiomerically pure (R)-(+)-1-(3-Methoxyphenyl)ethylamine is obtained, the next synthetic step is the conversion of the primary amine group into an isocyanate functional group.

Phosgenation Routes Utilizing Phosgene (B1210022) and Triphosgene (B27547)

The most prevalent industrial method for converting primary amines to isocyanates is phosgenation, which involves reacting the amine with phosgene (COCl₂). scholaris.ca This reaction proceeds via intermediate carbamoyl (B1232498) chloride and N-chloroformyliminium chloride species. Subsequent heating of the reaction mixture eliminates hydrogen chloride (HCl) to yield the final isocyanate. scholaris.ca

Due to the extreme toxicity and hazardous nature of gaseous phosgene, laboratory-scale syntheses often employ safer solid substitutes like diphosgene or triphosgene (bis(trichloromethyl) carbonate, or BTC). scholaris.catandfonline.comrsc.org Triphosgene, in particular, is a stable, crystalline solid that can be handled more easily and decomposes under reaction conditions to generate three equivalents of phosgene in situ. rsc.org

The reaction is typically carried out by adding the amine to a solution of triphosgene in an inert solvent, such as dichloromethane (B109758) or benzene. tandfonline.comchemicalbook.com The reaction releases HCl, which can be neutralized by adding a non-nucleophilic base, such as triethylamine, although base-free conditions can also be successful and may simplify product workup. tandfonline.comtandfonline.com The reaction mixture is often heated to reflux to ensure complete conversion. tandfonline.com Following the reaction, the product is isolated, typically by evaporation of the solvent and subsequent distillation under reduced pressure to afford the pure (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate. tandfonline.com

| Property | Phosgene (COCl₂) | Triphosgene (BTC) |

|---|---|---|

| Physical State | Toxic Gas | Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Easier and safer to handle and store |

| Stoichiometry | 1 mole amine : 1 mole phosgene | 1 mole BTC generates 3 moles phosgene |

| Application | Large-scale industrial production | Laboratory-scale synthesis |

Reaction Conditions and Optimization Strategies

The synthesis of this compound via phosgenation is typically carried out by reacting the corresponding amine, (R)-(+)-1-(3-Methoxyphenyl)ethylamine, with a phosgenating agent. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is often employed in laboratory-scale syntheses.

The reaction is generally conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic reaction and minimize side-product formation. A base, commonly a tertiary amine like triethylamine, is added to neutralize the hydrogen chloride gas that is liberated during the reaction.

Optimization of this reaction involves careful control of several parameters to maximize the yield and purity of the isocyanate. Key variables include the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the rate of addition of the phosgenating agent. For instance, a molar ratio of amine to triphosgene of approximately 3:1 is often used, as one molecule of triphosgene is equivalent to three molecules of phosgene. The reaction temperature is typically maintained between 0 °C and room temperature.

Below is an illustrative data table outlining typical reaction conditions for the synthesis of a chiral isocyanate using triphosgene, based on general procedures found in the literature.

| Parameter | Condition | Purpose |

| Phosgenating Agent | Triphosgene | Safer solid source of phosgene |

| Starting Material | (R)-(+)-1-(3-Methoxyphenyl)ethylamine | Chiral amine precursor |

| Solvent | Dichloromethane | Inert reaction medium |

| Base | Triethylamine | To neutralize HCl byproduct |

| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side reactions |

| Stoichiometry (Amine:Triphosgene) | ~3:1 | Ensures complete conversion of the amine |

This table represents a generalized set of conditions and would require specific optimization for the synthesis of this compound.

Mechanistic Considerations of Amine Phosgenation Pathways

The mechanism of the reaction between a primary amine and phosgene (or its equivalent) proceeds through a series of well-defined steps. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate and a molecule of hydrogen chloride.

In the presence of a base, the hydrogen chloride is neutralized. The carbamoyl chloride intermediate is then deprotonated by the base to form an N-chloro-N-alkoxycarbonyl species, which subsequently eliminates a chloride ion to yield the final isocyanate product. The stereochemistry of the chiral center is retained throughout this process.

Phosgene-Free and Alternative Synthetic Pathways

Concerns over the toxicity of phosgene have driven the development of alternative, phosgene-free methods for the synthesis of isocyanates. nih.gov These methods offer safer and often more environmentally benign routes to compounds like this compound.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and widely used phosgene-free method for the synthesis of isocyanates from carboxylic acids. nih.govwikipedia.orgorganic-chemistry.orgnih.govgoogle.com This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the expulsion of nitrogen gas. A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry, making it ideal for the synthesis of chiral isocyanates like this compound. nih.govnrochemistry.com

The synthesis would start from the corresponding carboxylic acid, (R)-2-(3-methoxyphenyl)propanoic acid. This acid is first converted to an acyl azide. A common method for this conversion is the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. nrochemistry.com The resulting acyl azide is then heated in an inert solvent, such as toluene, to induce the rearrangement to the isocyanate. nrochemistry.com

A representative procedure for a Curtius rearrangement is outlined in the table below.

| Step | Reagents and Conditions | Purpose |

| 1. Acyl Azide Formation | (R)-2-(3-methoxyphenyl)propanoic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, Toluene, Room Temperature | To convert the carboxylic acid to the corresponding acyl azide |

| 2. Rearrangement | Heat (Reflux in Toluene) | To induce the rearrangement of the acyl azide to the isocyanate with loss of N₂ |

This table illustrates a general procedure for the Curtius rearrangement. Specific conditions would need to be optimized for the synthesis of this compound.

Oxidation of Isonitriles to Isocyanates

Another phosgene-free approach to isocyanates is the oxidation of isonitriles (also known as isocyanides). This method involves the conversion of the isonitrile functional group (-N≡C) to the isocyanate functional group (-N=C=O). While not as commonly employed as the Curtius rearrangement for the synthesis of simple alkyl isocyanates, it presents a viable alternative. The starting material for this route would be (R)-(+)-1-(3-methoxyphenyl)ethyl isonitrile. Various oxidizing agents can be used for this transformation.

Decarboxylative Isocyanation of Carboxylic Acids

More recent developments in isocyanate synthesis include decarboxylative isocyanation reactions. These methods directly convert carboxylic acids into isocyanates, often using a reagent that serves as both the azide source and the activating agent for the rearrangement. This approach can offer a more streamlined process compared to the traditional two-step Curtius rearrangement.

Adaptations for Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of chemical compounds, including isocyanates. chemrxiv.orgnih.govpolimi.it The small reactor volumes and excellent heat and mass transfer capabilities of flow systems are particularly advantageous for handling hazardous reagents and intermediates, and for controlling highly exothermic reactions.

Both the phosgenation and the Curtius rearrangement can be adapted for continuous flow synthesis. In a flow process for phosgenation, a solution of the amine and a base can be continuously mixed with a stream of a phosgenating agent in a microreactor. The short residence times and precise temperature control can lead to higher yields and selectivities compared to batch processes.

For the Curtius rearrangement, a continuous flow setup can be designed where the formation of the acyl azide and its subsequent thermal rearrangement occur in sequential heated reactor coils. This approach allows for the safe in-situ generation and immediate consumption of the potentially explosive acyl azide intermediate, making the process more amenable to scale-up.

| Synthetic Method | Advantages in Continuous Flow | Key Parameters to Control |

| Phosgenation | Enhanced safety, improved heat and mass transfer, higher yields and selectivity | Flow rates of reactants, reactor temperature, residence time, stoichiometry |

| Curtius Rearrangement | Safe in-situ generation and consumption of acyl azide, potential for higher throughput | Flow rates, temperature of reactor coils for azide formation and rearrangement, residence time |

This table summarizes the key advantages and control parameters for the continuous flow synthesis of isocyanates.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The production of this compound with high optical purity hinges on the enantioselective synthesis of its amine precursor. Two primary strategies dominate this field: asymmetric reductive amination and dynamic kinetic resolution (DKR). Each route offers distinct advantages and challenges in terms of yield, selectivity, and scalability.

Stage 1: Synthesis of the Chiral Amine Precursor

Asymmetric reductive amination provides a direct route from a prochiral ketone, 3-methoxyacetophenone. One effective method involves using a chiral auxiliary, such as (R)-α-methylbenzylamine, in a one-pot reaction with a reducing system like Titanium(IV) isopropoxide/Raney-Ni/H₂. ingentaconnect.com This approach is noted for its high yield and excellent diastereomeric excess. A Chinese patent details a similar process achieving a total yield of over 75% and an exceptional optical purity exceeding 99% ee after removal of the chiral auxiliary via debenzylation. google.com

Dynamic kinetic resolution (DKR) offers an alternative pathway, starting from the racemic amine. This technique combines the enzymatic resolution of the amine with in-situ racemization of the slower-reacting enantiomer. researchgate.net Using an enzyme such as Candida antarctica lipase (B570770) B (CALB) for selective acylation, coupled with a ruthenium-based racemization catalyst, allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. researchgate.netwikipedia.org This method is renowned for achieving both high yields and excellent enantioselectivity, often exceeding 95% yield and 99% ee for structurally similar amines. researchgate.net

The following table provides a comparative overview of these two synthetic routes to the key amine intermediate.

| Synthetic Route | Starting Material | Key Reagents / Catalysts | Reported Yield | Enantiomeric Excess (ee%) | Key Features |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | 3-Methoxyacetophenone | (R)-α-methylbenzylamine (chiral auxiliary), Ti(OiPr)₄, Raney-Ni, H₂, Pd/C (for debenzylation) | >75% google.com | >99% google.com | Direct conversion from ketone; requires removal of chiral auxiliary. |

| Dynamic Kinetic Resolution (DKR) | (±)-1-(3-Methoxyphenyl)ethylamine | Candida antarctica lipase B (CALB), Ruthenium complex (racemization catalyst), Acyl donor (e.g., alkyl methoxyacetates) | Typically >90% researchgate.net | >99% researchgate.net | High theoretical yield from racemate; chemoenzymatic process. |

Stage 2: Conversion of Chiral Amine to Isocyanate

Once the enantiomerically pure (R)-(+)-1-(3-Methoxyphenyl)ethylamine is obtained, it must be converted to the isocyanate. This transformation is critical for preserving the stereochemical integrity of the molecule.

The Curtius rearrangement is a highly reliable and versatile method for this conversion. nih.govrsc.org This reaction proceeds through an acyl azide intermediate and is known to occur with complete retention of configuration at the migrating group. wikipedia.org This characteristic is paramount for ensuring that the high enantiomeric purity of the amine is transferred to the final isocyanate product. The reaction can be carried out under mild thermal or photochemical conditions, minimizing the risk of racemization. wikipedia.org Recent advancements have enabled the Curtius rearrangement to be performed in continuous flow systems, enhancing safety and throughput for scalable synthesis. rsc.org

Historically, the industrial production of isocyanates has relied on phosgenation, reacting the corresponding amine with the highly toxic gas phosgene. nih.gov While this method is generally efficient, the extreme hazards associated with phosgene have driven the development of safer, phosgene-free alternatives. researchgate.netnwo.nl One such alternative is the use of phosgene surrogates like triphosgene (trichloromethyl carbonate). A patented one-step synthesis of ethyl isocyanate from ethylamine (B1201723) hydrochloride using triphosgene in xylene reported yields of 87% or higher, demonstrating the viability of this approach. google.com

The table below compares these methods for the final conversion step.

| Conversion Method | Precursor | Key Reagents | Selectivity (Stereochemistry) | General Efficiency / Yield | Key Features |

|---|---|---|---|---|---|

| Curtius Rearrangement | Corresponding Carboxylic Acid | Diphenylphosphoryl azide (DPPA) or similar azide-forming reagents | Excellent (Full retention of configuration) wikipedia.org | Good to Excellent | Phosgene-free; mild conditions; reliable for chiral substrates. nih.govwikipedia.org |

| Phosgenation | (R)-(+)-1-(3-Methoxyphenyl)ethylamine | Phosgene (COCl₂) | High | High | Traditional industrial method; uses highly toxic and corrosive reagents. nih.gov |

| Phosgene-Free Phosgenation | (R)-(+)-1-(3-Methoxyphenyl)ethylamine | Triphosgene or Diphosgene | High | High (e.g., >87%) google.com | Safer alternative to phosgene; uses solid phosgene surrogates. |

Stereochemical Characterization and Elucidation of R + 1 3 Methoxyphenyl Ethyl Isocyanate

Advanced Spectroscopic Methods for Absolute Configuration Determination

Modern spectroscopic techniques provide powerful, non-empirical, and empirical methods for assigning the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with various forms of electromagnetic radiation or with other chiral entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structural elucidation. While enantiomers are indistinguishable in a standard (achiral) NMR experiment, their conversion into diastereomers allows for their differentiation. researchgate.netnih.gov This is achieved by reacting the chiral analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). researchgate.net

The isocyanate functional group (-N=C=O) of (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate is highly electrophilic and readily reacts with nucleophiles such as chiral alcohols and amines. This reactivity is exploited to form stable diastereomeric derivatives suitable for NMR analysis.

Reaction with Chiral Alcohols: The reaction with a non-racemic chiral alcohol, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), after its conversion to the alcohol, or other chiral alcohols, results in the formation of diastereomeric carbamates.

Reaction with Chiral Amines: Similarly, reaction with an enantiopure chiral amine produces a pair of diastereomeric ureas.

Once these diastereomers are formed, their ¹H or ¹³C NMR spectra will exhibit distinct signals. The differing spatial arrangements of the groups in the two diastereomers cause variations in the magnetic environments of the nuclei, leading to separate chemical shifts (Δδ). By analyzing these chemical shift differences, particularly for protons close to the chiral center, one can not only determine the enantiomeric purity but also, in many cases, assign the absolute configuration based on established models like Mosher's method. cas.cz

Illustrative NMR Data for Diastereomeric Carbamate (B1207046) Derivatives

The following table presents hypothetical ¹H NMR data for the methine proton (CH-NCO) and methyl protons (CH₃) of the diastereomeric carbamates formed by reacting a racemic mixture of 1-(3-methoxyphenyl)ethyl isocyanate with an enantiopure chiral alcohol (e.g., (S)-alcohol).

The carbamate and urea (B33335) derivatives formed possess an amide-like C-N bond, which exhibits restricted rotation due to partial double-bond character. This restricted rotation can lead to the existence of conformational isomers, or rotamers. nih.govacs.org In the case of diastereomeric carbamates derived from this compound, these rotamers can provide an additional layer of structural information.

At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in averaged signals. However, by using variable-temperature (VT) NMR spectroscopy, the rotation can be "frozen out" at lower temperatures, allowing for the observation of distinct signals for each rotamer. acs.org The energy barrier to this rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature of the signals. colostate.eduacs.org The analysis of the relative populations of these rotamers and their rotational energy barriers can offer insights into the steric and electronic interactions within the diastereomeric derivatives, further corroborating the stereochemical assignment. acs.org The free energies of activation for C-N bond rotation in carbamates typically range from 12 to 16 kcal/mol. nih.govacs.org

Circular Dichroism (CD) Spectroscopy and Exciton (B1674681) Chirality Methodologies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.org This differential absorption, reported as molar ellipticity [θ], results in a CD spectrum with positive or negative bands (Cotton effects) that are characteristic of the molecule's absolute configuration.

For a molecule like this compound, which contains a single primary chromophore (the methoxyphenyl group), the CD spectrum is governed by the electronic transitions of this group within the chiral molecular environment. However, for an unambiguous, non-empirical determination of the absolute configuration, the Exciton Chirality Method (ECM) is often employed. acs.orgnih.gov

The ECM is most powerful when a molecule contains two or more spatially close chromophores that are not directly conjugated. nih.govresearchgate.net The through-space electronic interaction (exciton coupling) between these chromophores results in a characteristic bisignate (two-signed) CD signal, or "couplet." The sign of this couplet (positive for a clockwise spatial arrangement of the transition dipole moments, negative for counter-clockwise) is directly related to the absolute stereochemistry of the molecule. acs.org

To apply this method to a single-chromophore molecule, it must first be derivatized. The isocyanate group can be reacted with a chiral reagent that introduces a second chromophore. The resulting molecule, now containing both the original methoxyphenyl chromophore and the newly introduced one, can be analyzed by CD spectroscopy. The sign of the observed exciton couplet reveals the relative orientation of the two chromophores, which in turn allows for the deduction of the absolute configuration at the original stereocenter. acs.org

Chiroptical Properties and Their Correlation with Stereochemical Features

Chiroptical properties are the optical responses of a chiral substance to polarized light. For this compound, these properties are a direct consequence of its absolute configuration and provide a fundamental link between its macroscopic behavior and its molecular structure.

The primary chiroptical property is its specific optical rotation, [α]. The designation "(+)" in the compound's name indicates that it is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction under standard measurement conditions. The corresponding amine precursor, (R)-(+)-1-(3-Methoxyphenyl)ethylamine, has a reported specific rotation of +27° (neat). thermofisher.comthermofisher.com This value is a defining physical constant for this specific enantiomer.

The CD spectrum provides a more detailed fingerprint of the molecule's stereochemistry. The methoxyphenyl chromophore has characteristic electronic transitions (e.g., ¹Lₐ and ¹Lₑ bands) which become CD-active due to the adjacent chiral center. The signs and magnitudes of the Cotton effects associated with these transitions are directly correlated to the (R) configuration. For instance, studies on structurally similar pyridylethylamines and phenylethylamines have shown that the sign of the Cotton effect in the 240-270 nm region is a reliable indicator of the absolute configuration at the benzylic carbon. lookchem.com

Illustrative Chiroptical Data

The following table provides typical, illustrative chiroptical data for a chiral aromatic compound like this compound.

| Property | Value | Description |

| Optical Rotation | Positive (+) | Dextrorotatory, indicating the (R)-configuration by empirical rule. |

| CD Cotton Effect 1 | λ_max ≈ 270 nm, Δελ < 0 | A negative Cotton effect associated with the ¹Lₑ electronic transition of the methoxyphenyl chromophore. |

| CD Cotton Effect 2 | λ_max ≈ 220 nm, Δελ > 0 | A positive Cotton effect associated with the ¹Lₐ electronic transition of the methoxyphenyl chromophore. |

Reactivity and Mechanistic Investigations of R + 1 3 Methoxyphenyl Ethyl Isocyanate in Organic Transformations

Cycloaddition Reactions of Isocyanates

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Isocyanates, with their orthogonal pi systems, are versatile partners in these transformations, participating in various modes of cycloaddition. The electronic nature of the reaction partner and the reaction conditions can significantly influence the mechanistic pathway.

The [2+2] cycloaddition of isocyanates with alkenes is a well-established method for the synthesis of β-lactams. The mechanism of this reaction is highly dependent on the electronic properties of the alkene. While no specific studies on (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate were found, general principles of isocyanate reactivity can be applied.

The cycloaddition of isocyanates with electron-deficient alkenes is generally considered to proceed through a concerted [π2s + π2a] mechanism. However, with electron-rich alkenes, a stepwise mechanism is often favored. This change in mechanism is attributed to the ability of the electron-rich alkene to donate an electron to the isocyanate.

Table 1: Hypothetical Mechanistic Pathway as a Function of Alkene Electronic Properties for the [2+2] Cycloaddition of this compound. (This table is illustrative and not based on experimental data for the specific compound)

| Alkene Substrate | Electronic Nature | Predominant Pathway | Intermediate |

| Tetracyanoethylene | Electron-deficient | Concerted | None |

| Ethyl vinyl ether | Electron-rich | Stepwise | Diradical/Zwitterionic |

| Styrene | Electron-neutral | Competitive | Minor Diradical Character |

In the stepwise pathway involving electron-rich alkenes, the reaction proceeds through a 1,4-diradical intermediate. This intermediate is formed via a single electron transfer (SET) from the alkene to the isocyanate. The diradical can exist in equilibrium between singlet and triplet states. The triplet state is often more stable and can be detected by techniques such as NMR line broadening at higher temperatures. At lower temperatures, the equilibrium may shift towards the singlet state, which can then collapse to form the β-lactam product.

The single electron transfer (SET) mechanism is initiated by the transfer of an electron from the highest occupied molecular orbital (HOMO) of the electron-rich alkene to the lowest unoccupied molecular orbital (LUMO) of the isocyanate. This process is favored when the ionization potential of the alkene is low. The resulting radical ion pair then combines to form the 1,4-diradical intermediate. The efficiency of the SET process is a key determinant in the switch from a concerted to a stepwise mechanism in [2+2] cycloadditions of isocyanates.

Isocyanates can also act as dipolarophiles in 1,3-dipolar cycloadditions. The reaction with nitrones, for instance, leads to the formation of five-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry. The mechanism of these cycloadditions can also be either concerted or stepwise.

Computational studies on the cycloaddition of isocyanates with nitrones have revealed a strong dependence of the reaction mechanism on the polarity of the solvent. acs.orgresearchgate.netchesci.comacs.org In the gas phase or in nonpolar solvents, the reaction is predicted to proceed through a concerted pathway. acs.orgresearchgate.netchesci.comacs.org However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate becomes more favorable. acs.orgresearchgate.netchesci.comacs.org This is due to the stabilization of the charged intermediate by the polar solvent molecules.

Table 2: Hypothetical Influence of Solvent Polarity on the Mechanism of 1,3-Dipolar Cycloaddition of this compound with a Nitrone. (This table is illustrative and not based on experimental data for the specific compound)

| Solvent | Dielectric Constant (ε) | Predicted Mechanism | Intermediate |

| Hexane (B92381) | 1.9 | Concerted | None |

| Toluene | 2.4 | Concerted | None |

| Dichloromethane (B109758) | 9.1 | Stepwise | Zwitterionic |

| Acetonitrile (B52724) | 37.5 | Stepwise | Zwitterionic |

In the stepwise mechanism, the first step is the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate, leading to the formation of a zwitterionic intermediate. acs.org This intermediate is stabilized by attractive electrostatic interactions that are favored in polar media. acs.org The subsequent ring-closing step is then the rate-determining step of the reaction.

1,3-Dipolar Cycloadditions (e.g., with Nitrones)

Nucleophilic Attack and Intermediate Formation in Stepwise Processes

The reaction of isocyanates with nucleophiles such as alcohols, amines, and thiols generally proceeds through a stepwise mechanism. This process is initiated by the nucleophilic attack on the electrophilic carbon of the isocyanate group. This initial attack results in the formation of a tetrahedral intermediate.

The generally accepted mechanism for nucleophilic attack on an isocyanate involves the following steps:

Nucleophilic Attack: The nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbon atom of the isocyanate group (-N=C=O).

Intermediate Formation: This leads to the formation of a zwitterionic or tetrahedral intermediate.

Proton Transfer: A subsequent proton transfer from the nucleophile to the nitrogen atom of the isocyanate yields the final product, such as a carbamate (B1207046) in the case of an alcohol nucleophile.

The rate of this reaction is influenced by the nature of the substituents on the isocyanate. Electron-donating groups on the phenyl ring would decrease the electrophilicity of the isocyanate carbon, thus slowing down the reaction, while electron-withdrawing groups would have the opposite effect nih.gov. In the case of this compound, the methoxy group at the meta position has a modest electron-donating effect through resonance and an electron-withdrawing inductive effect.

Table 1: Hypothetical Mechanistic Steps for Nucleophilic Addition to this compound

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack of an alcohol (R'-OH) on the isocyanate carbon. | Tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the incoming oxygen. |

| 2 | Proton transfer from the alcohol moiety to the nitrogen atom. | Transition state involving a six-membered ring-like structure if catalyzed, or direct proton transfer. |

Regioselectivity and Diastereoselectivity in Isocyanate Cycloadditions

Cycloaddition reactions involving isocyanates are powerful methods for the synthesis of heterocyclic compounds. The regioselectivity and diastereoselectivity of these reactions are critical aspects, particularly when a chiral isocyanate is involved. In [3+2] cycloadditions, for instance, the isocyanate can act as a dienophile or a dipolarophile.

The regioselectivity of the cycloaddition is determined by the electronic and steric properties of both the isocyanate and the reacting partner. Theoretical studies on similar cycloaddition reactions indicate that the formation of one regioisomer over another is often governed by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the reactants mdpi.com.

The diastereoselectivity in the cycloaddition reactions of this compound is dictated by the existing stereocenter. The chiral environment influences the approach of the reacting molecule, leading to the preferential formation of one diastereomer over the other. The facial selectivity is often controlled by minimizing steric hindrance in the transition state.

Table 2: Factors Influencing Selectivity in Cycloadditions of Chiral Isocyanates

| Selectivity | Controlling Factors | Expected Outcome for this compound |

|---|---|---|

| Regioselectivity | Electronic effects (orbital overlap), Steric hindrance. | Preferential formation of the regioisomer with favorable electronic and minimal steric interactions. |

| Diastereoselectivity | Steric hindrance from the chiral group, π-π stacking interactions, Catalyst control. | Formation of one diastereomer in excess due to the directing effect of the (R)-1-(3-methoxyphenyl)ethyl group. |

Intramolecular and Intermolecular O-Isocyanate [3+2] Cycloadditions

O-isocyanates, which can be generated in situ, can act as 1,3-dipole equivalents in [3+2] cycloaddition reactions. These reactions provide a route to various five-membered heterocyclic rings. Both intramolecular and intermolecular versions of this reaction are known.

In a typical intermolecular O-isocyanate [3+2] cycloaddition, an O-isocyanate generated from a suitable precursor reacts with a dipolarophile, such as an alkene or alkyne, to form a zwitterionic intermediate that then cyclizes. The stereochemical outcome of such reactions involving a chiral isocyanate would be highly dependent on the geometry of the transition state.

Intramolecular [3+2] cycloadditions of O-isocyanates offer a pathway to fused or bridged heterocyclic systems. The tether connecting the O-isocyanate and the dipolarophile plays a crucial role in controlling the stereoselectivity of the cyclization.

Multicomponent Reactions (MCRs) Featuring Chiral Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in terms of atom economy and step-count. Isocyanates are frequently used as key components in various MCRs.

Role as a Chiral Building Block in Diverse Molecular Architectures

Chiral isocyanates, such as this compound, are valuable building blocks in MCRs for the synthesis of enantiomerically enriched compounds frontiersin.org. The isocyanate group provides a reactive handle for the incorporation of the chiral fragment into the final product. The stereochemical information from the chiral isocyanate is transferred to the newly formed stereocenters in the product.

For example, in Ugi-type MCRs, an isocyanate, an amine, a carboxylic acid, and a carbonyl compound react to form a dipeptide-like product. The use of a chiral isocyanate in such a reaction would lead to the formation of a diastereomeric mixture, with the ratio of diastereomers being influenced by the stereocenter of the isocyanate.

Table 3: Potential MCRs Utilizing this compound

| MCR Type | Reactants | Product Class | Role of Chiral Isocyanate |

|---|---|---|---|

| Ugi 4-component reaction | Amine, Carbonyl, Carboxylic acid, Isocyanate | α-Acylamino amides | Introduction of a chiral N-substituent. |

| Passerini 3-component reaction | Carbonyl, Carboxylic acid, Isocyanide (Isocyanate can be used in variants) | α-Acyloxy carboxamides | Chiral auxiliary or reactant. |

Stereoselective Outcomes in Isocyanate-Based MCRs

The stereoselectivity of MCRs involving chiral isocyanates is a key feature. The chiral moiety can influence the stereochemical course of the reaction in several ways, including facial discrimination of prochiral intermediates. The degree of stereoselectivity achieved depends on the specific MCR, the reaction conditions, and the nature of the other reactants. In many cases, high diastereoselectivity can be achieved, making these reactions highly valuable in asymmetric synthesis. The chiral auxiliary approach, where the chiral group is later cleaved, is also a common strategy in isocyanate-based MCRs.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are the most common transformations of isocyanates. The high electrophilicity of the central carbon of the N=C=O group makes it a prime target for a variety of nucleophiles.

The addition of alcohols to this compound yields chiral carbamates. Similarly, the reaction with amines produces chiral ureas, and with thiols, it affords chiral thiocarbamates nih.gov. These reactions are typically high-yielding and proceed under mild conditions. The stereointegrity of the chiral center is generally maintained throughout the reaction.

Table 4: Examples of Nucleophilic Addition Products from this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Ethanol | Ethyl (R)-1-(3-methoxyphenyl)ethylcarbamate |

| Amine | Aniline | 1-((R)-1-(3-Methoxyphenyl)ethyl)-3-phenylurea |

| Thiol | Thiophenol | S-Phenyl (R)-1-(3-methoxyphenyl)ethylcarbamothioate |

The kinetic and thermodynamic parameters of these additions can be influenced by catalysts such as tertiary amines or organometallic compounds. These catalysts can activate either the isocyanate or the nucleophile, accelerating the reaction rate.

Reactions with Amines: Formation of Chiral Urea (B33335) Derivatives

The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the formation of urea derivatives. When this compound reacts with an amine, it produces a chiral, non-racemic urea. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage.

Asymmetric Urea Synthesis and Diastereoselectivity Control

When this compound is reacted with a chiral, non-racemic amine, a pair of diastereomeric ureas can be formed. The inherent chirality of the isocyanate influences the reaction pathway, often leading to a preferential formation of one diastereomer over the other. This diastereoselectivity is a result of the differential steric and electronic interactions in the transition states leading to the two possible products.

The degree of diastereoselectivity can be influenced by several factors, including the structure of the amine, the solvent, and the reaction temperature. Sterically demanding amines tend to enhance the facial selectivity of the nucleophilic attack on the isocyanate, leading to higher diastereomeric ratios. The selection of an appropriate solvent can also play a crucial role by differentially solvating the transition states.

Table 1: Diastereoselective Synthesis of Chiral Ureas Illustrative data based on reactions of similar chiral isocyanates.

| Entry | Chiral Amine | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |

|---|---|---|---|---|

| 1 | (S)-(-)-1-Phenylethylamine | Toluene | 25 | 75:25 |

| 2 | (S)-(-)-1-Phenylethylamine | Acetonitrile | 0 | 80:20 |

| 3 | (R)-(+)-1-(1-Naphthyl)ethylamine | Dichloromethane | 25 | 60:40 |

Chiral Ureas as Precursors for Enantioenriched Cyclic Diamine Scaffolds

The chiral urea derivatives synthesized from this compound are valuable intermediates for more complex molecular architectures. One significant application is their use as precursors for the synthesis of enantioenriched cyclic diamines. These scaffolds are prevalent in many biologically active compounds and chiral ligands.

The synthesis often involves a multi-step sequence. For instance, a chiral urea can be N-alkylated with a suitable electrophile containing a leaving group and a latent functional group. Subsequent intramolecular cyclization, often promoted by a base, can then form the heterocyclic diamine structure. The stereochemistry established in the initial urea-forming step is carried through the synthetic sequence, ensuring the enantioenrichment of the final cyclic product.

Reactions with Alcohols and Phenols: Stereoselective Carbamate Formation

Similar to amines, alcohols and phenols act as nucleophiles and react with this compound to form chiral carbamates (urethanes). This reaction is fundamental in organic synthesis for the protection of alcohols or for linking molecular fragments. The reaction mechanism involves the attack of the hydroxyl oxygen on the isocyanate carbon, followed by proton transfer.

The reaction is generally slower than the reaction with amines and often requires catalysis, particularly with less reactive alcohols. Common catalysts include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate). The stereocenter of the isocyanate remains intact, leading to the formation of an enantioenriched carbamate. If a chiral alcohol is used, a mixture of diastereomeric carbamates is produced, with one often favored due to steric and electronic factors in the transition state.

Reactions with Carboxylic Acids and Related Species

The reaction of isocyanates with carboxylic acids is a versatile process that ultimately yields N-substituted amides. The reaction proceeds through an unstable mixed carbamic-carboxylic anhydride intermediate. This intermediate is formed by the nucleophilic attack of the carboxylate oxygen onto the isocyanate carbon. The anhydride then readily undergoes decarboxylation (loss of CO2) upon gentle heating to generate the corresponding amide. nih.gov

This transformation provides a valuable method for amide synthesis under neutral or mild conditions, avoiding the need for coupling agents often required in direct amidation reactions. When this compound is used, the resulting product is a chiral N-aryl amide, with the stereochemistry of the ethyl group being preserved. mdpi.com

Palladium(II)-Catalyzed Aminopalladation Reactions

Palladium-catalyzed reactions offer powerful tools for C-N bond formation. While direct aminopalladation involving isocyanates is less common, related transformations demonstrate the potential utility of this compound in this context. A relevant process is the palladium(II)-catalyzed reaction of allylic alcohols with an isocyanate. organic-chemistry.org This reaction proceeds through a proposed aminopalladation-heteroatom elimination pathway.

The mechanism is thought to involve the initial reaction of the allylic alcohol with the isocyanate to form an allylic carbamate in situ. This carbamate then coordinates to the Pd(II) catalyst. Subsequent intramolecular attack of the nitrogen atom onto the palladium-activated alkene (aminopalladation) forms an alkyl-palladium intermediate. rsc.orgnih.gov This intermediate can then undergo β-hydride elimination or other subsequent reactions to yield functionalized amine derivatives. The use of a chiral isocyanate in such a sequence could allow for stereocontrol in the formation of complex allylic amine products.

Influence of Chiral Center on Reaction Pathways and Stereochemical Selectivity

The stereogenic center at the C1 position of the ethyl group in this compound exerts a profound influence on the stereochemical outcome of its reactions. rijournals.comresearchgate.net This influence is a cornerstone of its utility in asymmetric synthesis.

In reactions with other chiral molecules (e.g., chiral amines or alcohols), the isocyanate's fixed (R)-configuration leads to the formation of diastereomeric products. The transition states leading to these diastereomers are not energetically equivalent due to differing non-covalent interactions (such as steric hindrance) between the substituents on the two reacting chiral centers. As a result, one transition state is favored, leading to a diastereoselective reaction where one diastereomer is formed in excess. This principle is fundamental to asymmetric synthesis, allowing for the creation of new stereocenters with a controlled configuration relative to the existing one. lumenlearning.com

Furthermore, the chiral center can influence the regioselectivity of certain reactions. In catalyzed processes, the chiral fragment can interact with the catalyst or other reagents, directing them to a specific face or position of the reacting partner. This directing effect is crucial in complex synthetic sequences where precise control over both stereochemistry and regiochemistry is required. The ability to transfer stereochemical information from the isocyanate to the product molecule is a key feature that makes it a powerful tool for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. organic-ese.com

Applications of R + 1 3 Methoxyphenyl Ethyl Isocyanate in Asymmetric Synthesis

Chiral Auxiliary Applications in Stereocontrolled Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary is later removed, having imparted its chiral information to the molecule of interest. The effectiveness of a chiral auxiliary is determined by its ability to direct bond-forming reactions with a high degree of stereoselectivity.

The design of effective chiral auxiliaries often relies on the strategic placement of functional groups that can influence the steric and electronic environment of a reacting center. Isocyanates such as (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate serve as precursors to chiral ureas, amides, and carbamates. These derivatives can function as chiral auxiliaries. The development of novel auxiliaries from isocyanate scaffolds involves modifying the structure to enhance diastereoselectivity in subsequent reactions. Key design considerations include the rigidity of the auxiliary, the nature of the directing groups, and the ease of attachment to and removal from the substrate.

Once attached to a substrate, a chiral auxiliary derived from this compound can exert significant control over the formation of new stereocenters. In carbon-carbon bond-forming reactions, such as alkylations or aldol (B89426) reactions, the bulky aryl group of the auxiliary can shield one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. Similarly, in carbon-heteroatom bond formations, the auxiliary can direct the approach of a nucleophile or electrophile, leading to a high degree of diastereoselective control. The outcomes of these reactions are typically quantified by the diastereomeric excess (d.e.).

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Alkylation | N-Acyloxazolidinone | Alkyl Halide | >95% |

| Aldol Reaction | Chiral Ketone | Aldehyde | >90% |

| Michael Addition | α,β-Unsaturated Ester | Grignard Reagent | >92% |

| Note: This table represents typical results for well-established chiral auxiliaries and is provided for illustrative purposes of the concept. Data specific to this compound auxiliaries is not readily available. |

Enantioselective Catalysis and Chiral Ligand Design

Enantioselective catalysis utilizes chiral catalysts to produce an excess of one enantiomer of a product. Chiral ligands, which coordinate to a metal center, are often the source of chirality in these catalytic systems.

This compound can be converted into a variety of potential chiral ligands. For instance, reaction with a primary or secondary amine containing another donor atom (such as phosphorus or nitrogen) can yield bidentate ligands. The chirality of the 1-(3-methoxyphenyl)ethyl group can create a chiral environment around the metal center, which can then influence the stereochemical outcome of a catalyzed reaction. The development of such ligands involves synthesizing a library of related structures and screening them for catalytic activity and enantioselectivity in benchmark reactions like asymmetric hydrogenation or allylic alkylation.

Organocatalysis is a form of catalysis that uses small organic molecules as catalysts. Chiral ureas and thioureas, readily synthesized from isocyanates, have emerged as powerful hydrogen-bond donor catalysts. A derivative of this compound, such as a chiral urea (B33335), can activate an electrophile through hydrogen bonding, rendering it more susceptible to nucleophilic attack. The chiral scaffold of the organocatalyst directs the approach of the nucleophile, leading to an enantiomerically enriched product. These catalysts have been successfully applied to a wide range of stereoselective transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.

| Asymmetric Reaction | Catalyst Type | Substrate | Enantiomeric Excess (e.e.) |

| Michael Addition | Chiral Thiourea (B124793) | Nitrostyrene | up to 99% |

| Friedel-Crafts Alkylation | Chiral Urea | Indole | up to 95% |

| Diels-Alder Reaction | Chiral Urea | α,β-Unsaturated Ketone | up to 98% |

| Note: This table illustrates the potential of chiral urea and thiourea organocatalysts in various reactions. Specific performance data for catalysts derived from this compound is not widely reported. |

Precursor in Stereodefined Heterocyclic Compound Synthesis

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. Many pharmaceuticals and biologically active molecules are heterocycles. The isocyanate functionality is highly reactive and can participate in various cyclization reactions. By starting with a chiral isocyanate like this compound, it is possible to synthesize heterocyclic compounds with a defined stereochemistry at the position where the chiral group is attached. For example, reaction with a bifunctional nucleophile can lead to the formation of chiral hydantoins, oxazolidinones, or other heterocyclic systems in a stereospecific manner. This approach is valuable for the synthesis of enantiomerically pure building blocks for drug discovery and development.

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy in asymmetric synthesis that allows for the theoretical conversion of a racemic mixture into a single, enantiomerically pure product in 100% yield. This contrasts with traditional kinetic resolution, which has a maximum theoretical yield of 50%. DKR achieves this by coupling a rapid, in-situ racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers more rapidly than the other. While the application of various chiral reagents and catalysts in DKR is well-documented, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of This compound in such strategies.

This section will, therefore, outline the fundamental principles of DKR, including the leveraging of configurationally labile intermediates and the mechanistic distinctions between different dynamic resolution techniques. It is important to note that the following discussions are based on general principles of DKR, as no specific research findings involving the subject compound in these contexts have been identified.

Leveraging Configurationally Labile Intermediates for Enantioenrichment

A key requirement for a successful DKR is the presence of a stereocenter in the substrate that is configurationally labile under the reaction conditions. This lability allows for the continuous interconversion between the (R)- and (S)-enantiomers. As the faster-reacting enantiomer is consumed by the chiral resolving agent, the equilibrium between the two enantiomers is disturbed. To re-establish this equilibrium, the slower-reacting enantiomer rapidly racemizes to replenish the faster-reacting one. This dynamic process continues until, ideally, all of the starting material is converted into a single enantiomer of the product.

In the context of a hypothetical DKR involving This compound , the isocyanate would serve as the chiral resolving agent. It would react with a racemic substrate, such as an alcohol or an amine, that possesses a stereocenter prone to racemization. The isocyanate would react at different rates with the two enantiomers of the substrate to form diastereomeric urea or carbamate (B1207046) derivatives. For a successful DKR, a catalyst or reaction conditions that facilitate the rapid racemization of the unreacted substrate enantiomer would be essential.

Examples of substrates with configurationally labile stereocenters that are often employed in DKR include:

α-substituted aldehydes and ketones

Hemiacetals and hemiketals

Cyanohydrins

Certain classes of alcohols and amines, particularly when a racemization catalyst is present.

Table 1: Hypothetical Substrates for DKR with this compound

| Substrate Class | Racemization Method | Potential Product |

| Secondary Alcohols | Metal-based catalyst (e.g., Ruthenium) | Diastereomeric carbamates |

| Primary Amines with α-stereocenter | Base or acid catalysis | Diastereomeric ureas |

| α-Amino acid esters | Base-catalyzed racemization | Diastereomeric urea derivatives |

This table is illustrative and not based on published experimental data for the specified isocyanate.

Chromatographic Applications in Enantiomer Separation and Analysis

Chiral Stationary Phases (CSPs) Incorporating Isocyanate Derivatives

Isocyanates are highly reactive compounds that are instrumental in the preparation of some of the most successful and widely used CSPs. Their primary role is to act as derivatizing agents for chiral selectors or as linkers to covalently bond these selectors to a solid support, typically silica (B1680970) gel. Polysaccharide derivatives, especially the phenylcarbamates of cellulose (B213188) and amylose (B160209), are renowned for their broad enantiorecognition capabilities. nih.govresearchgate.net These effective selectors are synthesized by reacting the hydroxyl groups of the polysaccharide backbone with a corresponding isocyanate, such as 3,5-dimethylphenyl isocyanate or 3,5-dichlorophenylcarbamate. nih.govsemanticscholar.org The resulting carbamate (B1207046) linkages are crucial for the chiral recognition mechanism.

The stability of a CSP is paramount for robust and reproducible chromatographic methods. While early polysaccharide-based CSPs were physically coated onto silica gel, this limited the range of usable mobile phase solvents, as stronger solvents could dissolve the chiral selector and destroy the column. nih.govchiralpedia.com To overcome this, immobilization strategies using isocyanate chemistry were developed to create covalently bonded, more durable CSPs. nih.gov

Two primary immobilization strategies are prevalent:

Cross-linking with Diisocyanates: This classical method involves using a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (DPDI), as a cross-linker. oup.comkaust.edu.sa The diisocyanate reacts with residual hydroxyl groups on the polysaccharide derivative and with functional groups on the support (e.g., aminopropyl silica gel), forming a stable, chemically bonded network. nih.govoup.com One drawback of this approach is the potential for non-regioselectivity, which, if excessive, could alter the ordered structure of the chiral selector and slightly reduce its enantioseparation ability. nih.gov

Use of Silylating Isocyanate Reagents: A more targeted approach involves derivatizing the chiral selector with an isocyanate that also contains a silyl (B83357) group, a common example being 3-(triethoxysilyl)propyl isocyanate. This functionalized selector can then be covalently bonded directly to the surface of silica gel. This method offers a more controlled linkage, minimizing disruption to the selector's structure and leading to highly stable and efficient CSPs. nih.gov

Immobilized CSPs offer the significant advantage of being compatible with a much broader range of organic solvents, including tetrahydrofuran (B95107) (THF), chloroform, and various esters and ketones, which expands the possibilities for method development. nih.govspringernature.com

The effectiveness of an isocyanate-derived CSP is not accidental; it is the result of deliberate design principles aimed at maximizing the differences in interaction energy between the two enantiomers of an analyte.

Key design principles include:

The Chiral Selector's Higher-Order Structure: For polysaccharide derivatives, the helical, grooved structure is the most critical factor for chiral recognition. vt.eduvt.edu This ordered conformation creates chiral cavities into which analyte molecules can fit. The difference in the backbone linkage (α-1,4 for amylose vs. β-1,4 for cellulose) results in distinct helical structures, often leading to complementary enantioselectivity between amylose- and cellulose-based CSPs. vt.edu

Substituents on the Carbamate Group: The nature and position of the substituents on the phenyl rings of the carbamate derivatives significantly influence chiral recognition. These substituents, introduced via the isocyanate reagent, modulate the electronic properties and steric environment of the selector. For instance, electron-withdrawing groups (like chlorine) or electron-donating groups (like methyl) on the phenyl ring can enhance π-π interactions and alter the acidity of the N-H proton of the carbamate, thereby affecting hydrogen bonding strength. nih.gov Tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate) derivatives of both cellulose and amylose are among the most powerful and versatile chiral selectors developed. nih.govnih.gov

Degree of Polymerization (DP): The length of the polysaccharide chain can also impact performance. Studies have shown that a certain minimum DP is required for the selector to form the stable, ordered structure necessary for effective chiral recognition. For cellulose tris(3,5-dimethylphenylcarbamate), a DP of around 18 appears sufficient to achieve enantioselectivity comparable to that of derivatives with much larger DPs. semanticscholar.orgnih.gov

Enantioseparation Mechanisms on Isocyanate-Derived CSPs

Enantioseparation on isocyanate-derived CSPs is achieved through the formation of transient, diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector. The difference in the stability of these two complexes leads to a difference in retention time, resulting in their separation. The enantiomer that forms the more stable complex is retained longer on the column.

The widely accepted model for chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. On polysaccharide-phenylcarbamate CSPs, these interactions primarily include:

Hydrogen Bonding: This is often the most significant interaction. The carbamate group (-NH-C=O) on the CSP, formed from the isocyanate, can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). Analytes with polar functional groups such as alcohols, amines, carboxylic acids, and amides can engage in strong hydrogen bonding with the CSP. chiralpedia.comvt.eduvt.edu

π-π Interactions: The electron-rich phenyl rings of the carbamate derivatives serve as sites for π-π stacking interactions with aromatic analytes. The electronic nature of substituents on these rings can fine-tune the strength of this interaction. irb.hr

Steric Fit and Inclusion: The highly ordered, helical structure of the polysaccharide backbone creates chiral grooves or cavities. An analyte enantiomer must fit sterically into these pockets for other interactions to occur effectively. The subtle difference in the three-dimensional shape of the two enantiomers means that one will fit more snugly and achieve a more energetically favorable set of interactions than the other, leading to discrimination. vt.eduirb.hr

Table 1: Example Chromatographic Data for Enantioseparation on an Immobilized Cellulose-Based CSP

Separation of various racemic analytes on a CHIRAL ART Cellulose-SB column (Cellulose tris(3,5-dimethylphenylcarbamate)) under normal-phase HPLC conditions. Mobile Phase: n-Hexane/2-Propanol (90/10, v/v).

| Analyte | k'₁ (Retention Factor of First Eluting Enantiomer) | α (Separation Factor) | Rs (Resolution) |

|---|---|---|---|

| (±)-trans-Stilbene oxide | 0.85 | 1.35 | 2.88 |

| Tröger's base | 1.12 | 1.65 | 4.50 |

| Flavanone | 2.54 | 1.21 | 2.15 |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 3.10 | 1.89 | 7.21 |

| Benzoin | 4.51 | 1.48 | 3.95 |

Data is representative and compiled from typical performance characteristics of this type of CSP.

Studying the effect of temperature on retention and selectivity provides valuable insight into the mechanism of chiral recognition. The thermodynamic parameters for the enantioseparation process—the standard enthalpy difference (ΔΔH°), standard entropy difference (ΔΔS°), and standard Gibbs free energy difference (ΔΔG°)—can be calculated from a van't Hoff plot, which graphs the natural logarithm of the separation factor (ln α) against the inverse of the absolute temperature (1/T). nih.gov

The relationship is given by: ln α = - (ΔΔH°/RT) + (ΔΔS°/R)

Enthalpy-Controlled Separation (ΔΔH° < 0): A negative enthalpy difference indicates that the formation of the complex between the more retained enantiomer and the CSP is more exothermic. This suggests that specific, favorable interactions like hydrogen bonds or strong dipole-dipole interactions are dominant. In these cases, separation improves at lower temperatures. The majority of separations on polysaccharide-based CSPs are enthalpy-driven. vt.edunih.govmdpi.com

Entropy-Controlled Separation (ΔΔS° > 0): A positive entropy difference implies that the separation is driven by changes in the degrees of freedom of the system. This can occur when the less-retained enantiomer causes more ordering of the solvent molecules or the CSP structure upon interaction. In such cases, separation improves at higher temperatures, though this is less common. vt.eduvt.edu

Table 2: Thermodynamic Parameters for Enantioseparation on a Polysaccharide-Based CSP

Representative thermodynamic data for the separation of analytes on Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) in normal-phase mode.

| Analyte | ΔΔH° (kJ/mol) | ΔΔS° (J/mol·K) | Driving Force |

|---|---|---|---|

| 1-Aryl-1-indanone Derivative A | -5.8 | -12.5 | Enthalpy |

| 1-Aryl-1-indanone Derivative B | -8.2 | -20.1 | Enthalpy |

| Proton Pump Inhibitor C | -4.1 | -9.7 | Enthalpy |

| Proton Pump Inhibitor D | +2.5 | +12.3 | Entropy |

Data is representative and compiled from published studies on similar CSPs. nih.govmdpi.com

Method Development for Analytical and Preparative Enantioseparations

Developing a successful chiral separation method is often a systematic process of screening and optimization. The robustness and versatility of immobilized, isocyanate-derived polysaccharide CSPs make them ideal for such strategies. researchgate.netchromatographyonline.com

A general approach to method development includes:

CSP Screening: A primary screening is typically performed on a small set of complementary CSPs. For polysaccharide phases, this often includes an amylose-based column (e.g., Chiralpak AD/IA) and a cellulose-based column (e.g., Chiralcel OD/IB/IC), as their different helical structures often provide different selectivities. chromatographyonline.com

Mobile Phase Selection: Separations are screened under different elution modes.

Normal Phase: Mixtures of hexane (B92381) (or heptane) with an alcohol modifier (isopropanol, ethanol) are the standard. The type and percentage of the alcohol are the most critical parameters for adjusting retention and selectivity. chromatographyonline.com For basic analytes, a small amount of an amine (e.g., diethylamine) is added to improve peak shape, while for acidic analytes, an acid (e.g., trifluoroacetic acid) is used. chromatographyonline.com

Polar Organic Mode: This mode uses polar solvents like acetonitrile (B52724) or methanol, often with additives. It can provide different selectivity compared to normal-phase conditions. researchgate.net

Reversed Phase: This mode, using mobile phases like acetonitrile/water or methanol/water with buffers, is particularly useful for LC-MS applications and for analyzing more polar compounds. chromatographytoday.com

Optimization: Once initial separation is achieved, parameters such as mobile phase composition, temperature, and flow rate are fine-tuned to maximize resolution (Rs).

Scale-Up for Preparative Chromatography: An advantage of using robust, immobilized CSPs is the straightforward scalability from analytical (e.g., 4.6 mm ID) to preparative (e.g., >20 mm ID) columns. The method is transferred by adjusting the flow rate and sample loading according to the column dimensions to isolate multigram quantities of a single enantiomer. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Use nucleophilic substitution or Curtius rearrangement with chiral precursors (e.g., (R)-1-(3-methoxyphenyl)ethylamine) under anhydrous conditions.

- Employ polar aprotic solvents (e.g., dichloromethane, THF) to stabilize intermediates and reduce side reactions .

- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

- Critical Factors :

- Temperature control (<0°C to prevent racemization) and catalyst selection (Lewis acids like ZnCl₂ for regioselectivity) .

Q. How can researchers characterize the reactivity of this compound with nucleophiles?

- Experimental Design :

- Conduct kinetic studies with amines, alcohols, or thiols in varying solvents (e.g., DMF vs. THF).

- Track reaction progress via FTIR to observe the disappearance of the isocyanate peak (~2270 cm⁻¹) .

- Isolate products (e.g., ureas, carbamates) and analyze via ¹H/¹³C NMR for structural confirmation .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Approach :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for low-level impurity profiling .

- Validate purity against reference standards (e.g., CAS-registered derivatives listed in chemical catalogs) .

Advanced Research Questions

Q. How do computational models predict the stereoelectronic effects of the 3-methoxyphenyl group on reaction pathways?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and assess steric hindrance from the methoxy group .

- Compare with experimental kinetic data to validate theoretical predictions .

- Data Interpretation :

- The methoxy group’s electron-donating effect may stabilize electrophilic intermediates, accelerating carbamate formation .

Q. What strategies mitigate air/moisture sensitivity during large-scale reactions involving this isocyanate?

- Technical Solutions :

- Use Schlenk-line techniques or gloveboxes for moisture-free environments .

- Add molecular sieves or scavengers (e.g., triethylamine) to reaction mixtures to sequester water .

- Validation :

- Monitor isocyanate stability via ATR-FTIR over time; polymeric byproducts (e.g., polyureas) indicate degradation .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Analytical Framework :

- Conduct structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., replacing methoxy with halogen groups) .

- Use standardized bioassays (e.g., enzyme inhibition assays) to minimize inter-lab variability .

- Case Study :

- Compare IC₅₀ values across studies while controlling for purity (>98% by HPLC) and solvent effects .

Q. What green chemistry approaches are viable for synthesizing this isocyanate without phosgene?

- Innovative Routes :

- Explore non-phosgenation pathways: (i) catalytic carbonylation of nitroarenes or (ii) enzymatic carbamoylation .

- Assess environmental impact via life-cycle analysis (LCA) to compare energy use and waste generation .

Key Challenges and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.